physicochemical properties of 1,2-Dibromo-3,6-dichlorobenzene
physicochemical properties of 1,2-Dibromo-3,6-dichlorobenzene
Topic: Physicochemical Properties and Synthesis of 1,2-Dibromo-3,6-dichlorobenzene Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
(IUPAC: 2,3-Dibromo-1,4-dichlorobenzene)[1]
Executive Summary
1,2-Dibromo-3,6-dichlorobenzene (CAS: 100191-22-8) is a highly functionalized tetra-halogenated benzene derivative. Characterized by its
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
| Identifier | Details |
| Common Name | 1,2-Dibromo-3,6-dichlorobenzene |
| IUPAC Name | 2,3-Dibromo-1,4-dichlorobenzene |
| CAS Registry Number | 100191-22-8 |
| Molecular Formula | C₆H₂Br₂Cl₂ |
| Molecular Weight | 304.79 g/mol |
| SMILES | C1=CC(=C(C(=C1Cl)Br)Br)Cl |
| Symmetry Group |
Structural Logic and Sterics
The molecule features a 1,4-dichlorobenzene core with bromine atoms inserted at the 2 and 3 positions. This specific arrangement creates a "buttressing effect" between the adjacent bromine atoms and the flanking chlorine atoms.
-
Steric Crowding: The ortho-relationship between the bulky Bromine (Van der Waals radius ~1.85 Å) and Chlorine (~1.75 Å) atoms induces significant ring strain and steric locking, potentially distorting the planarity slightly or inhibiting rotation in downstream biaryl couplings.
-
Electronic Environment: The ring is highly electron-deficient due to the inductive effects (-I) of four halogen atoms, making the remaining protons (H5, H6) significantly acidic and the ring susceptible to nucleophilic aromatic substitution (
) under forcing conditions.
Physicochemical Properties
Note: Values marked with () are predicted based on Structure-Activity Relationship (SAR) models for polyhalogenated benzenes, as experimental data for this specific isomer is rare in open literature.*
| Property | Value / Range | Contextual Note |
| Physical State | Solid (Crystalline) | High symmetry promotes efficient crystal packing. |
| Melting Point | 95°C – 105°C | Estimated > p-dichlorobenzene (53°C) due to increased MW and interactions. |
| Boiling Point | 280°C – 290°C | Significantly higher than 1,2-dichlorobenzene (180°C). |
| Density | ~2.1 g/cm³ | Heavy atom effect (Br/Cl). |
| LogP (Lipophilicity) | 4.6 – 4.8 | Highly lipophilic; poor aqueous solubility. |
| Solubility | DCM, THF, Toluene | Excellent solubility in non-polar/moderately polar organics. |
| Vapor Pressure | Low (< 0.01 mmHg at 25°C)* | Low volatility compared to mono/di-halogenated analogs. |
Spectroscopic Characterization (Predicted)
Due to the molecule's symmetry, the spectroscopic signals are simplified.
-
H NMR (Chloroform-d):
-
Signal: Singlet (s).
-
Shift:
7.45 – 7.55 ppm. -
Logic: The protons at positions 5 and 6 are chemically and magnetically equivalent due to the axis of symmetry bisecting the C2-C3 and C5-C6 bonds. They appear as a singlet because equivalent protons do not show spin-spin splitting (
) in the spectrum.
-
-
C NMR:
-
Signal Count: 3 distinct signals.
-
Assignments:
-
C-Cl (C1, C4): Deshielded, quaternary (~134 ppm).
-
C-Br (C2, C3): Shielded relative to C-Cl due to heavy atom effect (~126 ppm).
-
C-H (C5, C6): Aromatic methine (~130 ppm).
-
-
Synthesis: The Directed Ortho Metalation (DoM) Route
Direct bromination of 1,4-dichlorobenzene typically yields the thermodynamically favored 2,5-dibromo isomer (para-para relationship) due to steric avoidance. To synthesize the 2,3-dibromo isomer (1,2-dibromo-3,6-dichloro), a Directed Ortho Metalation (DoM) strategy is required to force the halogenation into the sterically congested position.
Protocol Logic
-
Precursor: Start with 1-Bromo-2,5-dichlorobenzene (synthesized via monobromination of 1,4-dichlorobenzene).
-
Lithiation: Use Lithium Diisopropylamide (LDA) at cryogenic temperatures. The proton at C3 is flanked by Br and Cl, making it the most acidic site (inductive acidification).
-
Quench: Trapping the lithiated species with elemental bromine (
) or a bromine source ( ).
Experimental Workflow (Diagram)
Figure 1: Synthetic pathway utilizing acidity-directed lithiation to achieve the sterically hindered 2,3-dibromo substitution pattern.
Reactivity & Applications
The primary value of 1,2-Dibromo-3,6-dichlorobenzene lies in its orthogonal reactivity . The C-Br bond is significantly weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), allowing for selective activation.
Chemoselective Functionalization
Researchers can exploit this bond energy difference to perform sequential cross-coupling reactions.
-
Activation A (Bromine): Suzuki or Buchwald-Hartwig coupling at room temperature or mild heat using Pd(0) catalysts. The Br sites react first.[1]
-
Activation B (Chlorine): The remaining chlorinated sites require harsher conditions (bulky phosphine ligands like XPhos, higher temps) to react, allowing for the construction of precise ABCD-substituted benzene cores.
Reactivity Logic Flow
Figure 2: Sequential functionalization strategy exploiting the reactivity gap between Aryl-Br and Aryl-Cl bonds.
Safety & Handling (SDS Summary)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
H410: Very toxic to aquatic life with long-lasting effects (typical for polyhalogenated aromatics).
-
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at room temperature (15-25°C), kept dry.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14029665, 2,3-Dibromo-1,4-dichlorobenzene. Retrieved from [Link]
-
Menzel, K., et al. (2006). An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation.[3] Journal of Organic Chemistry, 71(5), 2188–2191. (Describes lithiation/bromination logic for polyhaloarenes). Retrieved from [Link]
